Enfuvirtide acetate (t-20)
Description
Historical Development and Significance of Fusion Inhibitors in HIV-1 Research
The journey to develop effective treatments for HIV-1 has been marked by the continuous need for new drugs with novel mechanisms of action to combat the emergence of drug-resistant viral strains. nih.gov For many years, antiretroviral therapy primarily focused on inhibiting viral enzymes within the host cell, such as reverse transcriptase and protease. mdpi.com However, the relentless evolution of HIV led researchers to explore other stages of the viral life cycle, including the initial entry of the virus into the host cell. treatmentactiongroup.org
This shift in focus led to the development of entry inhibitors, a class of drugs that block HIV from entering the host's immune cells. treatmentactiongroup.org Fusion inhibitors are a specific subset of entry inhibitors that prevent the fusion of the viral envelope with the target cell membrane. oup.com
Enfuvirtide (B549319) (T-20) emerged from this research as a pioneering therapeutic agent. Its development began in 1996 at Trimeris, a company that originated from research at Duke University. wikipedia.org In 1999, Trimeris partnered with Hoffmann-La Roche to further develop the drug. wikipedia.org On March 13, 2003, the U.S. Food and Drug Administration (FDA) approved Enfuvirtide, marking the arrival of the first HIV fusion inhibitor. wikipedia.org This was a significant advancement, offering a new therapeutic option for patients with multi-drug resistant HIV-1. treatmentactiongroup.orgnih.gov
The development of Enfuvirtide was based on the understanding of the critical role of the HIV-1 envelope glycoprotein (B1211001) gp41 in the fusion process. Researchers designed Enfuvirtide as a synthetic peptide that mimics a segment of gp41, thereby disrupting its function. drugbank.compatsnap.com The approval of Enfuvirtide was a landmark event, validating the approach of targeting viral entry and paving the way for the development of other fusion inhibitors. oup.comnih.gov
Overview of HIV-1 Entry Mechanism and Viral Targets for Inhibitors
The entry of HIV-1 into a host cell is a complex, multi-step process that presents several targets for therapeutic intervention. nih.gov The virus primarily targets immune cells that have a protein called CD4 on their surface, most notably CD4+ T helper cells. patsnap.comwikipedia.org
The process begins with the attachment of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell. wikipedia.orgfrontiersin.org This initial binding triggers a conformational change in gp120, which then allows it to bind to a second receptor on the cell surface, known as a coreceptor. wikipedia.orgmdpi.com The primary coreceptors used by HIV-1 are CCR5 and CXCR4. nih.gov
The binding to the coreceptor initiates a series of dramatic conformational changes in another viral envelope protein, the transmembrane glycoprotein gp41. wikipedia.orgnih.gov This is the crucial step that Enfuvirtide targets. The gp41 protein contains two key regions known as heptad repeat 1 (HR1) and heptad repeat 2 (HR2). nps.org.au After coreceptor binding, the HR1 and HR2 regions of gp41 interact, folding into a stable six-helix bundle structure. oup.com This structural rearrangement brings the viral and cellular membranes into close proximity, forcing them to fuse and allowing the viral capsid to enter the host cell's cytoplasm. wikipedia.org
Enfuvirtide is a 36-amino acid synthetic peptide that is designed to mimic the HR2 region of gp41. wikipedia.orgnps.org.au By binding to the HR1 region of gp41, Enfuvirtide prevents the interaction between HR1 and HR2. oup.comdrugbank.com This action effectively blocks the formation of the six-helix bundle and halts the fusion process, thereby preventing the virus from entering and infecting the cell. wikipedia.orgoup.com
The following table summarizes the key molecules involved in the HIV-1 entry and fusion process:
| Molecule | Type | Function in HIV-1 Entry |
| gp120 | Viral Glycoprotein | Binds to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the host cell. wikipedia.org |
| gp41 | Viral Glycoprotein | Mediates the fusion of the viral envelope with the host cell membrane. nih.gov |
| CD4 | Host Cell Receptor | Primary receptor for HIV-1, found on the surface of immune cells like T helper cells. patsnap.com |
| CCR5/CXCR4 | Host Cell Coreceptors | Secondary receptors that bind to gp120 after its interaction with CD4, triggering conformational changes in gp41. nih.gov |
| Heptad Repeat 1 (HR1) | Region of gp41 | Interacts with HR2 to form the six-helix bundle required for fusion. oup.com |
| Heptad Repeat 2 (HR2) | Region of gp41 | Interacts with HR1 to form the six-helix bundle. Enfuvirtide mimics this region. patsnap.com |
Properties
IUPAC Name |
4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[6-amino-1-[[4-amino-1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEASPLKKXBYDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C204H301N51O64 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4492 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action of Enfuvirtide T 20
Binding Interactions with HIV-1 Glycoprotein (B1211001) 41 (gp41)
Enfuvirtide's primary target is the transmembrane glycoprotein gp41, a critical component of the HIV-1 envelope (Env) protein complex responsible for mediating the fusion of the viral and cellular membranes. wikipedia.orgdrugbank.com As a biomimetic peptide, enfuvirtide (B549319) was designed to mimic a segment of gp41, allowing it to interfere with the protein's structural rearrangements necessary for membrane fusion. drugbank.comoup.com
Specificity for the N-Terminal Heptad Repeat (NHR) or Heptad Repeat 1 (HR1) Domain of gp41
Enfuvirtide specifically binds to the N-terminal heptad repeat (NHR), also known as heptad repeat 1 (HR1), of the gp41 subunit. drugbank.comoup.compediatriconcall.com The gp41 protein contains two key helical regions, HR1 and the C-terminal heptad repeat (CHR) or HR2. oup.com Enfuvirtide's sequence is homologous to a segment of the HR2 region. oup.com This homology allows it to competitively bind to the hydrophobic grooves of the HR1 trimeric coiled-coil, a crucial interaction for the subsequent steps in the fusion process. oup.com
Role of the Pre-Hairpin Intermediate Conformation in Binding
The binding of enfuvirtide is critically dependent on a transient structure known as the pre-hairpin intermediate conformation of gp41. oup.commdpi.com This intermediate state is formed after the viral surface glycoprotein gp120 binds to the host cell's CD4 receptor and a coreceptor (either CCR5 or CXCR4). oup.comnih.gov This binding triggers conformational changes in gp120, which in turn exposes the fusion peptide of gp41, allowing it to insert into the target cell membrane. asm.org In this extended pre-hairpin state, the HR1 domain becomes accessible, providing a window of opportunity for enfuvirtide to bind. oup.comnih.gov Electron tomography has provided the first direct visualization of this hypothesized pre-hairpin intermediate, showing virions tethered to target cells by a few narrow spokes, which are believed to be the Env proteins in this extended state. nih.gov
Inhibition of Six-Helix Bundle (6-HB) Formation
By binding to the HR1 domain, enfuvirtide effectively blocks the subsequent interaction between the HR1 and HR2 domains. oup.comnih.gov Normally, the HR2 region would fold back onto the HR1 coiled-coil, forming a highly stable six-helix bundle (6-HB). oup.comasm.org The formation of this 6-HB is the critical step that pulls the viral and cellular membranes into close proximity, driving membrane fusion and allowing the viral capsid to enter the host cell. oup.comnih.gov Enfuvirtide acts as a dominant-negative inhibitor, preventing the formation of this essential 6-HB structure and thereby halting the fusion process. pnas.orgnih.gov
Conformational Dynamics of Viral Envelope (Env) Proteins during Enfuvirtide Interaction
The interaction of enfuvirtide with gp41 influences the conformational dynamics of the entire Env protein complex. The HIV-1 Env trimer is a metastable structure, meaning it exists in a high-energy state that is primed for the conformational changes required for fusion. nih.govnih.gov Enfuvirtide exploits this metastability. By binding to the pre-hairpin intermediate, enfuvirtide is thought to prolong the lifetime of this transient state. nih.gov This extended temporal window not only prevents the formation of the 6-HB but may also expose other sites on the Env complex, potentially making it more vulnerable to other components of the immune system. nih.gov Studies have also shown that mutations conferring resistance to enfuvirtide can alter the conformational dynamics of Env, suggesting a delicate balance between the protein's flexibility and its susceptibility to inhibition. mdpi.comnih.gov
Membranotropism and Peptide-Membrane Interactions in Fusion Inhibition
Recent research has highlighted the importance of peptide-membrane interactions in the mechanism of action of enfuvirtide. plos.orgnih.gov While its primary target is gp41, enfuvirtide's ability to interact with cell membranes, a property known as membranotropism, is also considered a contributing factor to its inhibitory activity. plos.org The C-terminal tryptophan-rich motif (TRM) of enfuvirtide is believed to be important for this membrane-binding activity. asm.org
Studies comparing enfuvirtide with a second-generation fusion inhibitor, T-1249, have shown that T-1249 has a significantly higher affinity for both erythrocyte and lymphocyte membranes. plos.orgnih.gov This enhanced membrane interaction correlates with T-1249's higher efficacy, as it may increase the local concentration of the drug at the site of fusion and accelerate its binding to gp41 in the pre-fusion state. plos.orgnih.gov Similarly, conjugating a cholesterol moiety to another fusion inhibitor peptide, C34, dramatically increased its interaction with cell membranes and its antiviral potency, further underscoring the significance of membranotropism. plos.org These findings suggest that the interaction of enfuvirtide with the cell membrane is an intermediary step that facilitates its delivery to the gp41 target. plos.org
Table 1: Key Molecular Interactions of Enfuvirtide
| Interacting Molecule | Binding Site/Region | Consequence of Interaction |
|---|---|---|
| HIV-1 gp41 | N-Terminal Heptad Repeat (NHR or HR1) | Prevents conformational changes required for fusion. drugbank.compediatriconcall.com |
| Pre-hairpin intermediate of gp41 | Exposed HR1 domain | Locks gp41 in an inactive state. oup.commdpi.com |
| Cell Membranes | Lipid bilayer | May increase local drug concentration at the fusion site. plos.orgnih.gov |
Structural Biology of Enfuvirtide T 20 and Its Complexes
High-Resolution Structural Analysis of Enfuvirtide-Target Complexes (e.g., T20/N39 Crystal Structure)
The structural basis for Enfuvirtide's inhibitory activity has been elucidated through high-resolution crystallographic studies. A key structure is that of Enfuvirtide (B549319) (T20) in complex with N39, a peptide that mimics the NHR target site of gp41. rcsb.orgresearchgate.net This complex forms a six-helical bundle (6-HB) structure, which was determined at a resolution of 2.3 Å. rcsb.orgnih.govresearchgate.net
The crystal structure reveals that three T20 helices pack in an antiparallel manner into the hydrophobic grooves on the surface of the central, trimeric coiled-coil formed by three N39 helices. nih.gov This interaction mimics the final, fusion-active conformation of the gp41 ectodomain. By binding to the NHR, Enfuvirtide competitively inhibits the interaction of the native gp41 CHR, thereby arresting the fusion process. nih.gov The detailed structural information has revealed critical intra-helical and inter-helical interactions that are fundamental to the mechanism of action of T20 and understanding resistance mutations. rcsb.orgnih.govresearchgate.net
| Complex | Resolution (Å) | Key Structural Feature | PDB ID |
| T20/N39 | 2.3 | Six-Helical Bundle (6-HB) | 5ZCX |
| LP-40/N44 | Not Specified | Six-Helical Bundle (6-HB) | 5Y14 |
| N43D mutant core | 1.80 | Altered HR1-HR2 interface | 2OT5 |
This table provides an overview of key crystal structures related to Enfuvirtide and its interactions.
Alpha-Helical Conformation and Helical Propensity of Enfuvirtide
Like other peptides derived from the gp41 CHR, Enfuvirtide is largely unstructured in solution but adopts a distinct alpha-helical conformation upon binding to its NHR target. pnas.org This induced fit is a characteristic feature of the formation of the gp41 6-HB. Circular dichroism spectroscopy has been used to confirm the alpha-helical nature of the T20/N39 complex. asm.orgnih.gov An equimolar mixture of N39 and T20 displays the typical spectral minima at 208 and 222 nm, indicative of a significant alpha-helical content, calculated to be 48.6% in one study. nih.gov
The stability of this helical conformation is crucial for the peptide's inhibitory potency. Research has shown that modifications designed to enhance the alpha-helicity of CHR-derived peptides can lead to increased antiviral activity. pnas.orgnih.gov Strategies such as introducing ion pair interactions ("salt bridges") have been explored to stabilize the helical structure and improve the efficacy of fusion inhibitors. pnas.org The thermostability of the 6-HB formed between the inhibitor and the NHR target is often correlated with the anti-HIV-1 activity of the peptide. nih.gov
Characterization of Enfuvirtide Binding Interface on gp41 NHR
Enfuvirtide binds to the hydrophobic grooves of the NHR trimeric coiled-coil. nih.gov This binding interface is characterized by extensive hydrophobic interactions, which are critical for the stability of the resulting 6-HB. The heptad repeat pattern of the NHR creates a series of hydrophobic residues at the 'a' and 'd' positions, forming the grooves that accommodate the CHR-derived peptide. nih.govpnas.org
The interaction involves the antiparallel packing of the T20 helices against the NHR helices. nih.gov Mutations within the NHR, particularly in the region spanning amino acids 36 to 45 (the GIVQQQNNLL motif), have been shown to confer resistance to Enfuvirtide. nih.govresearchgate.net These mutations can disrupt the binding affinity of Enfuvirtide for the NHR, thereby reducing its inhibitory effect. nih.gov For instance, substitutions at positions G36, I37, V38, Q41, and N43 can lead to significant changes in binding energy and, in some cases, collapse of the coiled-coil structure. nih.gov The location of these resistance mutations directly within the binding groove underscores the importance of this interface for Enfuvirtide's function. nih.gov
Role of Tryptophan-Rich Motif (TRM) and Pocket-Binding Domain (PBD) in Enfuvirtide Structure and Function
The C-terminus of Enfuvirtide contains a tryptophan-rich motif (TRM), with the sequence WASLWNWF. asm.org This motif is essential for both the binding and inhibitory functions of the peptide. researchgate.netasm.org Biophysical and mutational analyses have confirmed the critical role of the TRM, although its properties could not be fully defined in the T20/N39 crystal structure due to low electron density. rcsb.orgresearchgate.net The TRM is believed to interact with the NHR of gp41, and its removal significantly impairs the peptide's ability to bind its target and inhibit viral fusion. asm.orgnih.gov
Interestingly, studies have revealed that the TRM can disrupt the α-helical conformation of NHR-derived peptides. nih.gov It has been suggested that the TRM targets the deep hydrophobic "pocket" region on the NHR, a site that is also the target for another class of CHR-peptides that contain a pocket-binding domain (PBD). nih.gov While Enfuvirtide itself lacks the canonical PBD found in more potent inhibitors like C34, its TRM appears to serve a related function by interacting with this critical pocket site. asm.orgnih.govresearchgate.net This interaction is thought to contribute to the destabilization of the pre-fusion NHR coiled-coil, further preventing the formation of the native 6-HB. nih.gov The hydrophobic residues Trp155, Trp159, Trp161, and Phe162 within this motif are crucial, forming strong van der Waals interactions with hydrophobic cavities on gp41. nih.gov
Molecular Dynamics Simulations of Enfuvirtide-Target Interactions
Molecular dynamics (MD) simulations have become a valuable tool for investigating the structural and energetic details of Enfuvirtide's interaction with gp41 at an atomic level. nih.gov These computational studies complement experimental data by providing insights into the dynamic behavior of the complex, which can be difficult to capture with static methods like X-ray crystallography.
MD simulations have been used to:
Build complete structural models: Researchers have constructed and equilibrated complete models of the T20-gp41 complex, including regions not resolved in crystal structures. nih.govnih.gov
Analyze binding modes: Simulations have helped to delineate the binding pose of T20 along the NHR groove and identify key residues involved in the interaction. nih.govnih.gov Per-residue binding footprints reveal strong van der Waals and electrostatic interactions that correlate with clinically observed resistance patterns. nih.gov
Investigate resistance mechanisms: By simulating gp41 point mutations (e.g., G36D, V38E, N43D), MD studies have explored how these changes alter the conformation and binding energy of the T20-gp41 complex, providing a molecular basis for drug resistance. nih.govnih.gov
Assess conformational dynamics: Simulations have been used to study the folding behavior of fragments of gp41 and T20, highlighting their dynamic nature and conformational heterogeneity. acs.org These studies have also explored the interaction of Enfuvirtide with lipid membranes, suggesting that such interactions could be linked to its effectiveness. nih.govnih.gov
| Simulation Focus | Key Finding | Computational Method |
| T20-gp41 WT Binding | TRM forms an unstructured coil, enabling extensive contact with gp41. nih.gov | Molecular Dynamics Simulation |
| T20 Resistance Mutations | Mutations I37K and Q41R cause collapse of the coiled-coil structure. nih.gov | Molecular Dynamics Simulation |
| T20-gp41 Binding Energy | Decreased binding energy in resistance mutants correlates with experimental data. nih.gov | MM-GBSA Method |
| T20-Membrane Interaction | T20 interacts with lipid bilayers, particularly in the disordered state. nih.gov | Molecular Dynamics Simulation |
This interactive table summarizes findings from various molecular dynamics simulation studies on Enfuvirtide.
Mechanisms of Hiv 1 Resistance to Enfuvirtide T 20
Identification of Resistance Mutations in gp41
Resistance to Enfuvirtide (B549319) is primarily associated with genetic mutations within the gp41 envelope glycoprotein (B1211001), the direct target of the drug. nih.govnih.gov These mutations alter the binding dynamics of Enfuvirtide, reducing its inhibitory effect.
The primary mechanism of Enfuvirtide resistance involves amino acid substitutions within a critical 10-amino-acid region of the HR1 domain, spanning residues 36 to 45. nih.govoup.com This region is the principal binding site for Enfuvirtide. nih.govoup.com Initial in vitro studies identified mutations in the highly conserved glycine-isoleucine-valine (GIV) motif, located at positions 36-38 of HR1, as key determinants of resistance. oup.comnih.gov Clinical trials later confirmed that mutations throughout the 36-45 region are associated with virological failure in patients undergoing Enfuvirtide therapy. oup.com Studies have also pointed to resistance mutations at sites 547-556 in the NHR, which corresponds to Enfuvirtide's binding site. nih.gov
The specific substitutions observed can vary, but they commonly occur at positions 36, 38, 40, 42, 43, and 45. oup.complos.org The high degree of conservation in this HR1 region in treatment-naive patients underscores its essential role in the viral fusion process. nih.govoup.com
Table 1: Common Enfuvirtide Resistance Mutations in gp41 HR1
| Residue Position | Common Substitutions |
|---|---|
| 36 | D, S, V |
| 38 | A, M, E |
| 40 | H |
| 42 | T, D, S |
| 43 | D, S, K, Q |
| 45 | M |
This table is based on data from multiple studies. oup.complos.orgnih.gov
While primary resistance mutations occur in HR1, compensatory mutations can arise in other regions of the gp41 and gp120 envelope proteins. nih.govnih.gov These secondary mutations can help to restore viral fitness, which is often impaired by the primary resistance mutations. nih.gov
Mutations in the C-terminal heptad repeat (CHR or HR2) have been identified in patients with long-term Enfuvirtide exposure. nih.gov Given that the fusion process requires the interaction between HR1 and HR2, it was hypothesized that changes in HR2 could compensate for altered HR1 structures in resistant viruses. nih.gov For instance, the S138A substitution in HR2 has been observed in a significant percentage of patients failing Enfuvirtide therapy. nih.gov Another mutation, N126K in the CHR, has been identified as a secondary mutation that can enhance resistance. plos.orgasm.org
Mutations in allosteric sites, such as the V3 loop of the gp120 subunit, can also influence Enfuvirtide susceptibility. nih.govnih.gov Changes in the V3 loop can alter co-receptor affinity and the kinetics of viral fusion. nih.govasm.org By modifying the rate of the fusion process, these mutations can indirectly affect the window of opportunity for Enfuvirtide to bind to its target on HR1. nih.gov For example, deletions in the V3 loop have been shown to increase sensitivity to Enfuvirtide, likely by slowing down the fusion process and prolonging the exposure of the drug's binding site. nih.gov
The impact of specific amino acid substitutions on the level of Enfuvirtide resistance can vary significantly.
L33S : This mutation has been identified as a key substitution contributing to high-level resistance to Enfuvirtide and its derivatives, often in combination with other mutations like N43K. nih.govmdpi.com The L33S mutation alone, however, does not always significantly affect replication kinetics. nih.gov
N43D : This is a common resistance mutation that can lead to a 5- to 50-fold decrease in Enfuvirtide's antiviral activity in vitro. acs.org The N43D mutation has been shown to decrease the thermal stability of the six-helix bundle formed by HR1 and HR2. acs.org
E137K : This substitution is often found as a baseline polymorphism in patients who later develop the N43D mutation. acs.org The E137K mutation appears to act as a compensatory mutation by partially restoring the stability of the six-helix bundle, likely through the formation of an ion pair with the newly introduced aspartic acid at position 43. nih.govacs.org
Impact of Resistance Mutations on Enfuvirtide Binding Affinity
Enfuvirtide resistance mutations primarily function by reducing the binding affinity of the drug to its target in the HR1 domain of gp41. nih.gov The amino acid changes in the 36-45 region directly interfere with the interaction between Enfuvirtide and HR1. nih.gov This decreased binding means that a higher concentration of the drug is required to inhibit viral fusion effectively. nih.gov For example, mutations such as G36D and V38M can alter the affinity of Enfuvirtide for HR1. nih.gov The combination of L33S and N43K substitutions has been shown to cause resistance by decreasing the binding of Enfuvirtide to the mutated N-HR. nih.gov
Effects of Resistance Mutations on Viral Fusion and Replicative Capacity (in in vitro models)
The HR1 region of gp41 is critical for the viral fusion process, and mutations within this domain can have a significant impact on viral function. nih.govoup.com
In vitro studies have demonstrated that many Enfuvirtide resistance mutations can impair the efficiency of viral fusion and reduce the virus's replicative capacity, or "fitness". nih.govoup.com This is likely due to the altered interaction between the mutated HR1 and the native HR2, which is essential for forming the stable six-helix bundle that drives membrane fusion. acs.org For instance, viruses with mutations in the GIV motif (residues 36-38) have shown reduced replication kinetics compared to the wild-type virus in the absence of the drug. oup.com The relative order of fitness for some mutants was found to be GIV > DIV > DTV > DIM > SIM, which was reversed in the presence of Enfuvirtide. oup.com
Similarly, viruses with in vivo-selected resistance mutations, such as N42T and V38A, also displayed reduced fitness compared to the wild-type virus. nih.gov The replicative fitness of resistant mutants is often inversely correlated with the level of Enfuvirtide resistance; viruses with higher resistance tend to have lower fitness. nih.gov This reduced fitness is a key reason why, upon cessation of Enfuvirtide therapy, wild-type, drug-sensitive virus often outgrows the resistant variants. oup.com
Mechanisms Underlying Incomplete Enfuvirtide Inhibition (e.g., altering Env's conformation or dynamics)
Incomplete inhibition by enfuvirtide, where the drug fails to achieve complete suppression of viral replication even at high concentrations, is a recognized mechanism of resistance. This phenomenon is often characterized by a plateau in the dose-response curve at less than 100% inhibition. nih.govnih.gov The underlying mechanisms are complex and are primarily attributed to alterations in the conformation and dynamics of the HIV-1 envelope (Env) glycoprotein complex. nih.govmdpi.com
One key mechanism involves the emergence of viral subpopulations with altered Env conformations that are less susceptible to enfuvirtide. nih.gov These conformational changes can affect the kinetics of the fusion process. For instance, mutations in gp120 can accelerate the kinetics of viral entry, thereby reducing the time window during which enfuvirtide can effectively bind to its target on gp41. mdpi.com
Studies have demonstrated that even in the presence of resistance mutations, enfuvirtide can continue to exert some level of antiviral activity, a phenomenon described as incomplete viral suppression. nih.govtg.org.aunih.gov Interruption of enfuvirtide therapy in patients with incomplete suppression often leads to a rapid, albeit limited, increase in viral load, suggesting that the drug maintains partial efficacy against resistant strains. nih.govtg.org.au
The table below summarizes key research findings related to the mechanisms of incomplete enfuvirtide inhibition.
| Research Finding | Implication for Incomplete Inhibition | References |
| Mutations leading to a decreased maximum inhibition plateau | Suggests a sub-population of viruses with an enfuvirtide-resistant Env conformation. | nih.govmdpi.com |
| Altered Env conformational dynamics | Hinders the ability of enfuvirtide to induce irreversible inactivation of the Env complex. | nih.gov |
| Accelerated viral entry kinetics due to gp120 mutations | Reduces the window of opportunity for enfuvirtide to bind to its gp41 target. | mdpi.com |
| Continued, partial antiviral activity despite resistance | Indicates that even resistant viruses are not completely impervious to the effects of enfuvirtide. | nih.govtg.org.aunih.gov |
Peptide Engineering and Design Strategies for Enfuvirtide T 20 Derivatives
Enhancing Antiviral Potency and Stability through Structural Modifications
Lipid conjugation has emerged as a powerful strategy to enhance the antiviral potency of Enfuvirtide (B549319). This involves attaching a lipid moiety, such as a fatty acid, to the peptide. The rationale is that the lipid portion can anchor the inhibitor to the cell membrane where viral fusion occurs, thereby increasing its local concentration at the target site. nih.gov
A key region of T-20, the C-terminal tryptophan-rich motif (TRM), is essential for its binding and inhibitory activity. nih.govsb-peptide.com One successful lipopeptide design, LP-40, was created by replacing this TRM with a C16 fatty acid group. nih.govmdpi.com This modification resulted in a dramatic increase in antiviral activity compared to the parent T-20 molecule. nih.govrcsb.org LP-40 demonstrated markedly enhanced binding affinity for its target and significantly increased inhibitory activity against HIV-1 membrane fusion and infection. nih.gov
Further optimization of this T-20-based lipopeptide scaffold led to the development of even more potent inhibitors, such as LP-50, LP-51, and LP-52. nih.gov These derivatives have shown the ability to inhibit various strains of HIV-1, HIV-2, and simian immunodeficiency virus (SIV) at very low picomolar concentrations. nih.gov Notably, cholesterol-modified inhibitors based on this design, such as LP-83 and LP-86, have exhibited some of the most potent anti-HIV activities reported to date, proving to be over 19,000 times more active than T-20 against certain HIV-1 strains. nih.gov These cholesterylated inhibitors also showed high activity against T-20-resistant mutants. nih.gov
Table 1: Antiviral Activity of T-20 and its Lipopeptide Derivatives Against HIV-1
| Compound | Target Virus | IC50 (pM) | Fold-Potency vs. T-20 |
|---|---|---|---|
| T-20 | HIV-1NL4-3 | 53,027.64 | 1 |
| LP-40 | HIV-1NL4-3 | 1,061.35 | ~50 |
| LP-80 | HIV-1NL4-3 | 2.66 | ~19,935 |
| LP-83 | HIV-1NL4-3 | 0.49 | ~108,220 |
| LP-86 | HIV-1NL4-3 | 0.43 | ~123,320 |
Data sourced from research on cholesterylated peptide HIV-1/2 fusion inhibitors. nih.gov The IC50 represents the concentration required to inhibit 50% of viral infection.
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a peptide, is a well-established method for improving the pharmacokinetic properties of therapeutic peptides. nih.gov For Enfuvirtide, which suffers from a short half-life and low aqueous solubility, PEGylation offers a practical strategy to address these limitations. nih.govnih.govresearchgate.net
Studies have shown that site-specific attachment of a 2 kDa PEG molecule to the N-terminus of Enfuvirtide results in a conjugate with significantly improved characteristics. nih.govcas.cn The resulting Enfuvirtide-PEG (EP) conjugate exhibits high aqueous solubility (≥3 mg/mL) and a dramatically extended half-life in rats (16.1 hours) compared to Enfuvirtide alone (1.5 hours). nih.govnih.gov Importantly, this modification was achieved without a discernible decrease in its antiviral activity against various primary HIV-1 isolates. nih.gov The PEGylated conjugate retains its ability to bind with high affinity to a functional domain of the gp41 protein, thereby inhibiting membrane fusion. nih.govcas.cn Other research has explored different PEG configurations, such as a 20 kDa 4-arm branched PEG, which also significantly increased plasma and lymph exposure to the peptide. uq.edu.au
Rational design involving specific amino acid substitutions is a cornerstone of enhancing peptide inhibitors. For Enfuvirtide derivatives, this strategy aims to increase helical structure, improve stability, and overcome resistance. pnas.org Since HR2 peptides like Enfuvirtide are often unstructured in solution but adopt an α-helical conformation upon binding to their target, stabilizing this helical structure can lead to greater antiviral potency. pnas.orgpnas.org
One successful approach has been the introduction of ion pair interactions, or "salt bridges," by substituting certain amino acids with charged residues like glutamic acid and arginine. pnas.org This noncovalent method enhances the helical structure and stability of the peptide. pnas.org A derivative known as T-20EK was designed with enhanced α-helicity through such engineered electrostatic interactions between glutamic acid (E) and lysine (K) substitutions, showing efficacy against wild-type and T-20-resistant variants. researchgate.net Another strategy involves modifying N-peptides, which are derived from a different region of gp41 than C-peptides like Enfuvirtide. By using site-mutagenesis to replace specific amino acids, researchers can create N-peptide inhibitors that form stable trimeric structures and show potent activity, including against drug-resistant strains. nih.gov Furthermore, amino acid substitutions have been used to deimmunize C-peptides by removing antibody and MHC-I epitopes, creating novel inhibitors like V2o with reduced immunogenicity but preserved or enhanced antiviral activity. nih.gov
Hydrocarbon stapling is a chemical strategy used to lock a peptide into its bioactive α-helical conformation. nih.gov This is achieved by synthesizing the peptide with two non-native amino acids containing olefin tethers, which are then covalently linked ("stapled") through a ring-closing metathesis reaction. nih.govsci-hub.se This synthetic brace reinforces the helical structure, which can lead to significantly increased resistance to proteolytic degradation and enhanced biological activity. nih.govnih.gov
For Enfuvirtide, which exhibits only transient helicity in solution, hydrocarbon stapling has been shown to increase and stabilize its α-helical content. sci-hub.se The location of the staple within the peptide sequence is critical and can dramatically affect the degree of helical induction. sci-hub.se Studies on gp41-based inhibitors have demonstrated that double-stapling, the introduction of two separate staples, can confer robust proteolytic stability that significantly outperforms single-stapling, remedying a key vulnerability of peptide therapeutics. nih.gov
The target of Enfuvirtide on gp41, the HR1 region, naturally forms a trimeric coiled-coil structure. pnas.orgnih.gov This has inspired the design of Enfuvirtide derivatives that self-assemble into stable oligomeric, specifically trimeric, structures. The rationale is that a trimeric inhibitor will bind more tightly and effectively to the trimeric HR1 target. nih.gov
Using rational design, researchers have engineered HR2 peptides with greatly enhanced helical structure that self-associate into stable trimers. nih.govfao.org These oligomeric peptides exhibit exceptionally high stability and show potent antiviral activity, in some cases being up to 3,600-fold more active than Enfuvirtide against resistant viral strains. pnas.orgnih.gov These engineered peptides also demonstrate improved pharmacokinetic properties. nih.govfao.org The enhanced stability and potent activity against resistant viruses make this class of oligomeric fusion inhibitors attractive candidates for further development. nih.gov
Development of Next-Generation Fusion Inhibitors Based on Enfuvirtide (T-20) Scaffold
The knowledge gained from the clinical use of Enfuvirtide and the subsequent peptide engineering efforts have paved the way for the development of next-generation fusion inhibitors. These newer agents are designed to overcome the limitations of the first-generation drug, aiming for higher potency, a better resistance profile, and improved pharmacokinetics. nih.govpnas.org
Next-generation inhibitors based on the T-20 scaffold incorporate the structural modifications detailed previously. Lipopeptides like LP-40 and its successors demonstrate that lipid conjugation can dramatically boost potency and may improve in vivo stability. nih.govnih.gov PEGylated versions of Enfuvirtide show promise for less frequent dosing due to a significantly longer half-life. nih.gov Advanced C-peptides like T2635, which incorporate rationally designed amino acid substitutions to increase helical stability, are highly potent against Enfuvirtide-resistant viruses. pnas.orgnih.gov The design of an analog, T20-SF, which targets three distinct sites on gp41, represents another novel approach to improving efficacy. nih.gov These diverse strategies, all originating from the foundational structure of T-20, continue to yield promising candidates for HIV therapy. sb-peptide.com
Structure-Activity Relationship (SAR) Studies of Enfuvirtide Derivatives
The development of derivatives of Enfuvirtide (T-20), the first-in-class HIV fusion inhibitor, has been a key area of research aimed at overcoming its limitations, such as a short in vivo half-life and the emergence of drug resistance. Structure-activity relationship (SAR) studies have been instrumental in guiding the rational design of new analogues with improved potency, pharmacokinetic profiles, and broader activity against resistant viral strains. These studies have explored modifications at various positions of the 36-amino acid peptide, revealing critical insights into the molecular determinants of its antiviral activity.
A pivotal region for Enfuvirtide's function is its C-terminal tryptophan-rich motif (TRM). Research has confirmed that this motif is essential for the peptide's binding to its target on the HIV-1 gp41 protein and for its inhibitory function. nih.gov Modifications in this region, therefore, have significant consequences for the drug's efficacy. For instance, chemical modifications at the C-terminus have been shown to have an adverse impact on antiviral activity. nih.gov This is because the lipophilic residues in this area are crucial for anchoring the peptide into the membrane interface where viral fusion occurs. nih.gov
One strategy to enhance the therapeutic potential of Enfuvirtide has been the creation of lipopeptide derivatives. By replacing the TRM with a fatty acid group, a novel lipopeptide, LP-40, was generated. nih.gov This modification led to a marked increase in binding affinity for the target site and a dramatic enhancement in inhibitory activity against HIV-1 membrane fusion, entry, and infection. nih.gov Compared to Enfuvirtide, LP-40 exhibited a 58.95-fold increase in potency in a cell fusion assay. nih.gov
Another approach to improving Enfuvirtide's properties is PEGylation, the conjugation of polyethylene glycol (PEG) to the peptide. The site of PEGylation is critical to preserving antiviral activity. N-terminally PEGylated peptides demonstrated significantly greater activity than their C-terminal counterparts. nih.gov Notably, PEG2k-ENF, a derivative with a 2k MW PEG chain at the N-terminus, exhibited an EC50 value comparable to that of the parent Enfuvirtide. nih.gov
Furthermore, truncations of the peptide sequence have provided valuable SAR data. Deletion of the three C-terminal residues (LEK) from lipopeptide derivatives of T-20 resulted in a dramatic loss of both binding and inhibitory potencies, highlighting the importance of these residues. nih.gov
The following tables summarize the in vitro activities of various Enfuvirtide derivatives compared to the parent compound.
| Compound | Modification | HIV-1 Strain | IC50 (nM) | Fold Change vs. Enfuvirtide |
| Enfuvirtide (T-20) | - | HIV-1 IIIB | 28 | - |
| CP32M | Engineered Peptide | HIV-1 IIIB | 4 | 7-fold more potent |
| Compound | Modification | Assay | IC50 (nM) | Fold Change vs. Enfuvirtide |
| Enfuvirtide (T-20) | - | Cell Fusion | 24.17 | - |
| LP-40 | C-terminal TRM replaced with C16 fatty acid | Cell Fusion | 0.41 | 58.95-fold more potent |
| DP-C16 | Lipopeptide | Cell Fusion | 4.72 | 5.12-fold more potent |
| Enfuvirtide (T-20) | - | Single-Cycle Entry | 9.41 | - |
| LP-40 | C-terminal TRM replaced with C16 fatty acid | Single-Cycle Entry | 0.44 | 21.38-fold more potent |
| DP-C16 | Lipopeptide | Single-Cycle Entry | 8.9 | 1.06-fold more potent |
| Enfuvirtide (T-20) | - | HIV-1 JRCSF Infection | 5.19 | - |
| LP-40 | C-terminal TRM replaced with C16 fatty acid | HIV-1 JRCSF Infection | 0.28 | 18.54-fold more potent |
| DP-C16 | Lipopeptide | HIV-1 JRCSF Infection | 11.15 | 0.46-fold less potent |
| Compound | Modification | HIV-1 Isolates | Mean IC50 (nM) |
| Enfuvirtide (T-20) | - | Diverse Subtypes | 29.45 |
| LP-40 | C-terminal TRM replaced with C16 fatty acid | Diverse Subtypes | 4.29 |
| LP-11 | Lipopeptide | Diverse Subtypes | 0.83 |
These SAR studies have been crucial in the development of next-generation HIV fusion inhibitors with improved therapeutic profiles. By understanding the roles of different regions of the Enfuvirtide peptide, researchers have been able to design derivatives with significantly enhanced potency and the potential for improved in vivo stability.
Preclinical Pharmacological and Antiviral Characterization of Enfuvirtide T 20
In Vitro Antiviral Activity Spectrum against HIV-1 Strains (including resistant strains)
Enfuvirtide (B549319) has demonstrated potent in vitro activity against a broad range of HIV-1 isolates, including various subtypes and viruses resistant to other classes of antiretroviral drugs. xenotech.compediatriconcall.com Its mechanism of targeting the gp41 protein means it remains effective even when the virus has developed resistance to reverse transcriptase or protease inhibitors. pediatriconcall.com
The antiviral activity of enfuvirtide is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50%. Studies have shown that enfuvirtide is active against both laboratory-adapted HIV-1 strains and clinical isolates. For instance, the IC50 for the laboratory strain HXB2 has been reported to be in the low nanomolar range. nih.gov
A key aspect of enfuvirtide's preclinical characterization has been its activity against strains that have developed resistance to enfuvirtide itself. Resistance to enfuvirtide is primarily associated with mutations in a specific 10-amino acid motif (residues 36-45) within the Heptad Repeat 1 (HR1) region of the gp41 protein, the binding site for the drug. xenotech.comnih.gov Mutations in this region, such as those at positions G36, V38, N42, N43, and L45, can significantly increase the IC50 of enfuvirtide. hres.camdpi.com Despite this, even resistant strains can sometimes be inhibited by higher concentrations of the drug. monash.edu For example, an in vitro study passaging HIV-1 subtype C isolates in the presence of increasing concentrations of enfuvirtide showed that while resistance developed rapidly, the viruses remained susceptible to higher drug concentrations. hres.ca
| HIV-1 Strain/Isolate | Subtype | Description | Mean IC50 (nM) |
|---|---|---|---|
| HXB2 | B | Laboratory-adapted, CXCR4-tropic | 7.5 |
| JRCSF | B | Molecular clone, CCR5-tropic | 5.19 |
| NL4-3(36G)V38A | B | Enfuvirtide-resistant mutant | 313 |
| NL4-3(36G)V38A/N42D | B | Enfuvirtide-resistant mutant | 2,646 |
| NL4-3(36G)V38E/N42S | B | Enfuvirtide-resistant mutant | 9,894 |
| Primary Isolates (Panel) | A, B, C, CRF01_AE, CRF01_BC | Group of diverse clinical isolates | 29.45 |
In Vitro Cellular Entry and Fusion Inhibition Assays
The mechanism of enfuvirtide's antiviral activity—the inhibition of viral fusion with the host cell membrane—has been extensively studied using various in vitro assays. nih.gov These assays are crucial for characterizing the potency and mechanism of action of fusion inhibitors.
Cell-Cell Fusion Assays: One common method is the cell-cell fusion assay. nih.gov This assay typically involves two cell populations: "donor" cells that express the HIV-1 envelope glycoproteins (gp120 and gp41) on their surface, and "target" cells that express the CD4 receptor and the appropriate coreceptors (CCR5 or CXCR4). researchgate.net When these two cell populations are co-cultured, the interaction between the viral envelope proteins and the cellular receptors leads to membrane fusion, forming large, multinucleated cells called syncytia. researchgate.net The inhibitory effect of enfuvirtide is measured by its ability to prevent or reduce the formation of these syncytia. nih.gov The extent of fusion can be quantified using various reporter gene systems, such as a luciferase or β-galactosidase reporter, where the reporter gene is activated only upon the fusion of the two cell types. researchgate.netresearchgate.net
Pseudotyped Virus Entry Assays: Another widely used technique is the pseudotyped virus entry assay. fda.gov This assay utilizes replication-defective viral particles, often derived from a different virus like murine leukemia virus (MuLV), that have been engineered to carry the HIV-1 envelope glycoproteins on their surface. researchgate.net These "pseudotyped" viruses can infect target cells in a single round but cannot produce new infectious virions. fda.gov The viral core typically contains a reporter gene, such as luciferase. The antiviral activity of enfuvirtide is determined by measuring the reduction in reporter gene expression in the target cells following infection in the presence of the drug. researchgate.netfda.gov This provides a quantitative measure of the inhibition of viral entry.
These assays have been instrumental in confirming that enfuvirtide's mechanism of action is to bind to the HR1 region of gp41, thereby preventing the conformational changes necessary for the fusion of the viral and cellular membranes. nih.govnih.gov
Preclinical Pharmacokinetic Evaluation in Animal Models (e.g., half-life, catabolism pathways)
Preclinical pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For enfuvirtide, these studies have been conducted in species such as rats and monkeys. fda.gov
In rats, following intravenous administration, enfuvirtide exhibits a plasma half-life of approximately 1.22 to 2 hours. Subcutaneous administration, the clinical route of delivery, results in rapid absorption from the injection site, with the maximum plasma concentration (Tmax) reached in about 1.5 hours. The pharmacokinetic profile in monkeys has been shown to be comparable to that in humans, with intravenous administration resulting in a biphasic plasma concentration-time profile. fda.gov
The primary pathway for the elimination of enfuvirtide is catabolism. As a peptide, it is broken down into its constituent amino acids, which are then recycled in the body's amino acid pool. mdpi.com This metabolic pathway is consistent across the animal species studied and in humans. fda.gov Hepatic metabolism via the cytochrome P450 (CYP) enzyme system is minimal, which has implications for its drug-drug interaction potential. mdpi.com Less than 17% of enfuvirtide is converted to a deaminated metabolite, which has minimal antiviral activity.
| Parameter | Value |
|---|---|
| Half-life (t1/2) | 1.22 h |
| Clearance (CL) | 0.855 mL/h/kg |
Data from a single-dose intravenous study in Sprague-Dawley rats.
Studies on Drug-Drug Interaction Potential (in in vitro or preclinical animal models)
Given that enfuvirtide is administered as part of a combination therapy for HIV-1, understanding its potential for drug-drug interactions is critical. Preclinical studies, both in vitro and in vivo, have indicated that enfuvirtide has a low potential for clinically significant drug-drug interactions.
A key area of investigation for drug interactions is the effect of a compound on the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of many drugs. fda.gov In vitro studies using human liver microsomes, a standard preclinical tool for assessing metabolic drug interactions, have shown that enfuvirtide does not inhibit the metabolic activities of major CYP450 isozymes.
Further in vivo studies in HIV-1 infected patients have supported these in vitro findings. These studies have shown that enfuvirtide does not have a clinically important effect on the metabolism of probe drugs mediated by CYP3A4, CYP2D6, N-acetyltransferase, and has minimal effects on drugs metabolized by CYP1A2, CYP2E1, or CYP2C19. nih.gov Consequently, co-administration of enfuvirtide with drugs that are inducers or inhibitors of the CYP450 system is not expected to alter the pharmacokinetics of enfuvirtide, and dose adjustments are generally not required. For example, co-administration with ritonavir, a potent CYP3A4 inhibitor, did not result in clinically significant changes in enfuvirtide's pharmacokinetics.
Interaction with Cell Membranes and Cellular Permeation (e.g., erythrocyte, lymphocyte membranes)
While enfuvirtide's primary target is the viral gp41 protein, its interaction with cell membranes is also a significant aspect of its preclinical characterization. Studies have investigated the interaction of enfuvirtide with the membranes of erythrocytes (red blood cells) and peripheral blood mononuclear cells (PBMCs), which include lymphocytes, a primary target for HIV-1.
The interaction of enfuvirtide with these cell membranes has been studied using techniques such as fluorescence spectroscopy with lipophilic probes like di-8-ANEPPS. This probe is sensitive to changes in the membrane dipole potential. Research has shown that enfuvirtide interacts with both erythrocyte and lymphocyte membranes, causing a concentration-dependent decrease in the membrane dipole potential.
Quantitative analysis has been used to determine the affinity of this interaction. The dissociation constant (Kd) provides a measure of the binding affinity, with a lower Kd indicating a higher affinity. These studies have demonstrated that enfuvirtide has a measurable affinity for the membranes of circulating blood cells. fda.gov This membranotropic behavior is thought to be beneficial for its mechanism of action, as it may increase the local concentration of the peptide at the site of viral fusion, thereby facilitating its interaction with the gp41 target. The partition of enfuvirtide into lipid bilayers is relatively high, and it adopts a shallow position in the lipid matrix, making it readily available to interact with gp41.
| Cell Type | Kd (µM) |
|---|---|
| Erythrocytes | 152 ± 24 |
| Peripheral Blood Mononuclear Cells (PBMCs) | 133 ± 27 |
Data derived from in vitro studies using a single binding site model. fda.gov
Biosynthesis and Production Methodologies for Enfuvirtide T 20
Chaperone-Based Fusion Systems for Recombinant Peptide Production (e.g., in Escherichia coli)
Recombinant production of peptides in host systems like E. coli can be challenging. Direct biosynthesis is often inefficient, necessitating strategies to improve the quality and quantity of the target product. nih.govresearchgate.net One effective approach is the use of fusion partners, which can enhance solubility, stability, and facilitate purification. nih.gov
A notable strategy for Enfuvirtide (B549319) production involves a thermostable chaperone-based fusion system. nih.gov In this method, Enfuvirtide is expressed in E. coli as a fusion protein with a modified, thermostable molecular chaperone, GroEL. nih.govresearchgate.net The fusion protein is designed so that the Enfuvirtide peptide is linked to the chaperone, which aids in proper folding and maintains the protein in a soluble form within the host cell. plos.orgplos.org
The use of a thermostable chaperone offers a significant advantage in the purification process. nih.gov After cell lysis, the lysate can be heated. This heat treatment denatures and precipitates a majority of the native E. coli host cell proteins, while the thermostable GroEL-Enfuvirtide fusion protein remains soluble and stable. nih.govresearchgate.net This step provides an efficient initial purification mode, simplifying subsequent downstream processing. nih.govresearchgate.net Following the heat denaturation step, the soluble fusion protein can be further purified using standard chromatographic techniques, such as ion exchange chromatography (IEX). nih.govplos.org Once the fusion protein is purified, the Enfuvirtide peptide is cleaved from the chaperone partner, often using a chemical agent like cyanogen (B1215507) bromide, which specifically cleaves at methionine residues strategically placed in the linker region. nih.govplos.org
Comparison of Biosynthesis with Solid-Phase Peptide Synthesis (SPPS) for Peptide Quality and Purity
Both biosynthesis and Solid-Phase Peptide Synthesis (SPPS) are capable of producing Enfuvirtide, but they differ significantly in their processes, impurity profiles, and final product characteristics. plos.orgnih.gov SPPS is a chemical method where amino acids are sequentially added to a growing peptide chain anchored to an insoluble resin support. bachem.comamerigoscientific.com It is known for its speed and the ability to incorporate non-natural amino acids. americanpeptidesociety.orgbachem.com Biosynthesis, in contrast, utilizes the ribosomal machinery of a host organism to produce the peptide from a genetic template. bachem.com
The choice between these methods involves a trade-off between scalability, cost, and the types of impurities generated. pharmiweb.comamericanpeptidesociety.org SPPS can be inefficient and costly for long peptides like Enfuvirtide, generating significant chemical waste and potentially yielding products of fragmentation, deletion, β-elimination, or racemization. nih.govplos.org Biosynthesis is often more cost-effective for large-scale production of long peptides but introduces biological contaminants from the host organism. pharmiweb.combachem.com
A direct comparison between biosynthesized Enfuvirtide (using the GroEL fusion system) and the chemically synthesized standard (Fuzeon) revealed key differences in product quality. nih.gov While the biosynthesized peptide met many requirements, it showed a 2.5-fold lower mean IC50 (inhibitory concentration). plos.orgnih.gov This difference in therapeutic activity was attributed to chemical and conformational nonidentity. nih.gov The biosynthesized peptide had a free N-terminus and a C-terminal homoserine lactone (a result of cyanogen bromide cleavage), whereas the SPPS-derived standard has its N- and C-termini protected by acetylation and amidation, respectively. nih.gov These terminal modifications can affect the peptide's charge, structure, and biological function.
| Attribute | Biosynthesis (Recombinant) | Solid-Phase Peptide Synthesis (SPPS) |
|---|---|---|
| Principle | Utilizes cellular machinery (e.g., E. coli) to produce peptides from a gene template. bachem.com | Stepwise chemical addition of amino acids to a peptide chain anchored on a solid resin. bachem.comamerigoscientific.com |
| Advantages | Cost-effective for large-scale and long peptides; allows for complex folding; reduced chemical waste. nih.govbachem.commanufacturingchemist.com | Fast and efficient for shorter peptides; high purity achievable; allows incorporation of non-natural amino acids; no biological contaminants. americanpeptidesociety.orgmanufacturingchemist.comambiopharm.com |
| Disadvantages | Requires extensive purification to remove host cell impurities (HCPs, endotoxins); potential for batch-to-batch variability; terminal modifications may differ from synthetic standards. pharmiweb.comnih.gov | High cost and chemical waste for long peptides; potential for synthesis-related impurities (deletions, fragmentation); difficulty with certain sequences. nih.govplos.orggoogle.com |
| Typical Impurities | Host Cell Proteins (HCPs), endotoxins, host cell DNA, cleavage-related modifications (e.g., formylation, oxidation). plos.orgnih.gov | Products of fragmentation, deletion, incomplete deprotection, β-elimination, and racemization. plos.org |
| Enfuvirtide Product | Free N-terminus, C-terminal homoserine lactone (with BrCN cleavage), different circular dichroism spectrum and IC50 compared to standard. nih.gov | Acetylated N-terminus and amidated C-terminus (standard Fuzeon); serves as the reference standard. nih.gov |
Characterization of Process-Related Impurities in Biosynthesized Enfuvirtide
A critical aspect of developing a biosynthetic process for a therapeutic peptide is the rigorous characterization and control of process-related impurities. biopharmaspec.com Unlike SPPS, where impurities are chemical in nature, recombinant production introduces contaminants from the host organism and the downstream processing steps. plos.orgbiopharmaspec.com
For Enfuvirtide produced in E. coli, the primary process-related impurities include:
Host Cell Proteins (HCPs): These are proteins from the E. coli host that co-purify with the target peptide. nih.gov While many are removed during purification, residual amounts can be immunogenic. In one study, the final biosynthesized Enfuvirtide product contained 5.58 ppm of HCPs. nih.govnih.gov
Endotoxins: As a Gram-negative bacterium, E. coli is a source of endotoxins (lipopolysaccharides or LPS), which are potent activators of the innate immune system and must be strictly limited in parenteral drugs. plos.org Endotoxins can interact with the target peptide and co-purify during downstream processing. plos.orgnih.gov The final product of a chaperone-based system was reported to have an endotoxin (B1171834) concentration of 1.06 EU/mg, which is below the regulatory limit for high-dosage Enfuvirtide. plos.orgnih.gov
Host Cell DNA: Residual DNA from the host organism is another potential impurity, though it is often considered less concerning than HCPs and endotoxins. plos.orgnih.gov
Chemical Cleavage-Related Impurities: The use of chemical agents like cyanogen bromide (BrCN) to release Enfuvirtide from its fusion partner introduces specific modifications. plos.org This process is known to be a source of formylated and oxidized peptide forms. plos.orgnih.gov It also results in the conversion of the C-terminal methionine residue to a homoserine or homoserine lactone, altering the peptide's C-terminus compared to the amidated version produced by SPPS. plos.orgnih.gov
| Impurity Type | Source | Description and Significance | Reported Level nih.govnih.gov |
|---|---|---|---|
| Host Cell Proteins (HCPs) | Escherichia coli host | Residual proteins from the host organism that co-purify with the product. Potentially immunogenic. nih.gov | 5.58 ppm |
| Endotoxins (LPS) | Outer membrane of E. coli | Lipopolysaccharides that are potent pyrogens and activators of the immune system. Must be controlled to very low levels. plos.org | 1.06 EU/mg |
| Cleavage-Related Modifications | Cyanogen bromide (BrCN) hydrolysis | Includes formylated and oxidized forms of the peptide, as well as a C-terminal homoserine/homoserine lactone. Affects product identity and activity. plos.orgnih.gov | Not quantified, but presence confirmed via LC-MS. nih.gov |
| Host Cell DNA | Escherichia coli host | Residual DNA from the host organism. plos.org | Not reported in the cited studies. |
Strategies for Enhanced Yield and Purification of Recombinant Enfuvirtide
Maximizing the yield of pure, active Enfuvirtide is the primary goal of recombinant production strategies. Several approaches have been developed to enhance expression levels and streamline purification.
One strategy is the use of a thermostable chaperone fusion partner (e.g., GroEL) , as described earlier. The purification process for this system involves an initial heat-treatment step to remove the bulk of host proteins, followed by ion exchange chromatography (IEX) of the soluble fusion protein, chemical cleavage with cyanogen bromide, and a final polishing step using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the Enfuvirtide peptide. nih.govresearchgate.net This method has been shown to yield Enfuvirtide with 94% purity at a scale of 2.86-3.31 mg per liter of low-density culture. nih.govresearchgate.net
A third strategy involves using a different fusion partner, such as the N-terminal region of human growth hormone (GH) . daneshyari.combipublication.com This short fusion tag was shown to enhance the stability of the expressed peptide. The GH-Enfuvirtide fusion protein was expressed as inclusion bodies in E. coli. daneshyari.combipublication.com The purification process involves isolating and solubilizing these inclusion bodies, cleaving the fusion tag with a specific protease (like Factor Xa or enterokinase), and purifying the released Enfuvirtide using preparative reverse-phase chromatography. daneshyari.combipublication.com This approach has yielded over 250 mg/L of Enfuvirtide with 98% purity. daneshyari.com
Advanced Research Methodologies Applied to Enfuvirtide T 20 Studies
High-Throughput Approaches for Resistance Mapping (e.g., Deep Mutational Scanning)
Traditional methods for identifying drug resistance mutations, which often involve analyzing viral evolution in treated patients or in cell culture, tend to identify mutations one at a time. mdpi.com High-throughput approaches like deep mutational scanning (DMS) offer a more comprehensive and systematic way to map the genetic determinants of resistance. mdpi.comfrontiersin.org
DMS is a powerful technique that quantifies the effects of thousands of genetic variations on a specific phenotype, such as drug resistance, in a single experiment. frontiersin.orgarxiv.org The application of DMS to Enfuvirtide (B549319) involves several key steps:
Generation of a Mutant Library: A comprehensive library of HIV-1 Envelope (Env) variants is created, systematically introducing all possible single amino acid mutations across the protein. mdpi.com
Functional Selection: This library of mutant viruses is then used to infect host cells in the presence of Enfuvirtide. Viruses carrying mutations that confer resistance will replicate more successfully than those that remain susceptible. mdpi.com
Deep Sequencing and Analysis: The genetic sequences of the surviving viral population are analyzed using deep sequencing. By comparing the frequency of each mutation in the Enfuvirtide-treated sample to an untreated control, researchers can calculate an "enrichment score" for every possible mutation, effectively creating a complete map of resistance. mdpi.com
Studies using DMS have successfully identified both previously characterized and numerous novel resistance mutations to Enfuvirtide. mdpi.com This approach confirmed that major resistance mutations cluster in the N-terminal heptad repeat (NHR) of gp41, the direct binding site for Enfuvirtide. However, it also uncovered resistance-conferring mutations in other regions of the Env protein, suggesting more complex, allosteric mechanisms of resistance. These may include alterations to the kinetics of the fusion process or changes that limit the exposure of the Enfuvirtide binding site. mdpi.com
| Mutation Location | Mutation | Observed Effect | Reference |
|---|---|---|---|
| gp41 NHR | V38A | Classic resistance mutation, associated with immunological gain. | nih.gov |
| gp41 NHR | Q40H | Associated with a decrease in CD4+ cell count. | nih.gov |
This comprehensive mapping provides a clearer understanding of the diverse evolutionary pathways HIV-1 can take to evade Enfuvirtide, which is critical for the development of more robust, second-generation fusion inhibitors. mdpi.com
Biophysical Techniques for Peptide-Protein Interaction Analysis (e.g., Circular Dichroism, Isothermal Titration Calorimetry)
Understanding the physical interaction between Enfuvirtide and its gp41 target is fundamental to explaining its mechanism of action. Biophysical techniques such as Circular Dichroism (CD) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the structural and thermodynamic aspects of this binding event. nih.gov
Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure of peptides and proteins. In solution by itself, Enfuvirtide has a largely random coil structure with low α-helicity. nih.gov However, upon binding to its target sequence in the NHR of gp41, the resulting complex folds into a stable, highly α-helical six-helix bundle structure. CD spectroscopy can monitor this conformational change, confirming that the binding and inhibitory action of Enfuvirtide is linked to the formation of this helical structure. Studies have shown that while Enfuvirtide alone may have an α-helical content of only 18-20%, this increases significantly upon interaction with NHR-derived peptides. nih.gov
Isothermal Titration Calorimetry (ITC) is a gold-standard technique for quantifying the thermodynamics of binding interactions in solution. wisc.edumdpi.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters without the need for labeling. wisc.edu A typical ITC experiment involves titrating Enfuvirtide into a solution containing an NHR-model peptide and measuring the resulting heat changes. From a single ITC experiment, a complete thermodynamic profile of the interaction can be obtained.
| Parameter | Value | Description |
|---|---|---|
| Binding Constant (Ka) | 9.9 × 105 M−1 | Measures the binding affinity between the two molecules. |
| Stoichiometry (n) | ~1 | Indicates a 1:1 binding ratio between the peptide molecules. |
| Enthalpy (ΔH) | Negative (Exothermic) | Indicates that heat is released upon binding. |
| Entropy (ΔS) | Calculated from ΔG and ΔH | Represents the change in disorder of the system upon binding. |
Together, these biophysical methods provide a detailed picture of the Enfuvirtide-gp41 interaction, confirming that the peptide binds with high affinity and induces a critical conformational change to form a thermodynamically stable helical bundle, thereby preventing viral fusion.
Spectroscopic and Chromatographic Methods for Enfuvirtide Analysis (e.g., LC-MS, RP-HPLC, Native PAGE)
A variety of robust spectroscopic and chromatographic methods are essential for the purification, quantification, and analysis of Enfuvirtide in both research and clinical settings.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method developed for the quantification of Enfuvirtide and its primary metabolite (M-20) in biological matrices like human plasma. nih.govscilit.com The method typically involves:
Sample Preparation: Isolation of the peptide from plasma, often via protein precipitation with acetonitrile. nih.gov
Chromatographic Separation: Use of a reversed-phase column (e.g., C18) to separate Enfuvirtide from other plasma components. nih.govmdpi.com
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection. The instrument operates in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a particular precursor-to-product ion transition, allowing for accurate quantification over a wide dynamic range (e.g., 10-2000 ng/mL). nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for the purification and quality control of synthetic peptides like Enfuvirtide. researchgate.net The principle of RP-HPLC involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (typically a gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid). This technique is used to purify crude Enfuvirtide after chemical synthesis to achieve high purity levels (often >95%) and to quantify the peptide in various formulations. researchgate.netnih.gov
Native Polyacrylamide Gel Electrophoresis (Native PAGE) is a technique used to analyze proteins and peptides in their folded, non-denatured state. It is particularly useful for visualizing binding interactions. In the context of Enfuvirtide, Native PAGE can be used to demonstrate the formation of the six-helix bundle (6-HB) complex with its NHR target. When Enfuvirtide is mixed with an NHR-derived peptide, the resulting stable 6-HB complex migrates as a distinct band on the gel, different from the individual components, providing visual confirmation of the binding interaction.
| Method | Primary Application | Key Features |
|---|---|---|
| LC-MS/MS | Quantification in biological fluids. | High sensitivity and specificity; wide dynamic range. nih.gov |
| RP-HPLC | Purification and purity assessment. | High resolution; widely used for quality control. nih.gov |
| Native PAGE | Analysis of binding interactions. | Visualizes complex formation under non-denaturing conditions. |
Future Research Directions and Therapeutic Potential of Enfuvirtide T 20 and Derivatives
Exploration of Synergistic Antiviral Strategies (e.g., combination with other entry inhibitors or fusion inhibitors)
A key area of future research lies in combining enfuvirtide (B549319) and its derivatives with other antiretroviral agents, particularly those that also target viral entry, to achieve synergistic effects. The rationale is that targeting multiple steps in the entry cascade or different sites within the fusion machinery can lead to more potent viral suppression and a higher barrier to resistance.
Research has shown that combining enfuvirtide with next-generation fusion inhibitors can result in potent synergistic activity. Current time information in Las Vegas, NV, US.nih.gov For instance, studies combining enfuvirtide with sifuvirtide (B10832413), another fusion inhibitor that has a different target site on the gp41 protein, demonstrated strong synergism in blocking HIV-1-mediated membrane fusion. Current time information in Las Vegas, NV, US. This combination not only increased potency against wild-type HIV-1 but was also highly effective against enfuvirtide-resistant strains. Current time information in Las Vegas, NV, US. Similarly, potent synergy has been observed when enfuvirtide is combined with other investigational fusion inhibitors like T-1249 and T-1144. nih.gov The mechanism for this synergy is attributed to the different functional domains and binding sites of these peptides on gp41, allowing them to work cooperatively to disrupt the formation of the six-helix bundle required for fusion. nih.gov
Beyond combining fusion inhibitors, studies have explored the synergy between enfuvirtide and other classes of entry inhibitors, such as CCR5 antagonists. Clinical trials involving the CCR5 antagonist maraviroc (B1676071) have shown that its efficacy is enhanced when used with other active drugs, including enfuvirtide, in treatment-experienced patients. acs.orgnih.gov The combination of enfuvirtide with maraviroc demonstrates an additive antiretroviral effect, as they block two distinct steps in the entry process: co-receptor binding (maraviroc) and membrane fusion (enfuvirtide). nih.govchapman.edu This dual-target approach can significantly improve virological response rates. acs.orgnih.gov These findings underscore the potential of combination strategies to enhance the clinical utility of entry inhibitors, suggesting a therapeutic future where cocktails of these agents could provide a powerful option for patients with multidrug-resistant HIV. uq.edu.au
| Combination Agent | Agent Class | Observed Synergistic Effect | Mechanism of Synergy | Reference |
|---|---|---|---|---|
| Sifuvirtide | Fusion Inhibitor | Potent synergism against wild-type and enfuvirtide-resistant HIV-1 strains. Significant reduction in IC50 values. | Binds to a distinct target site on gp41 compared to enfuvirtide, leading to cooperative inhibition of the six-helix bundle formation. | Current time information in Las Vegas, NV, US. |
| T-1249 / T-1144 | Fusion Inhibitor | Exceptionally potent synergism, with dose reductions of 2 to 3 orders of magnitude in inhibiting HIV-1 fusion. Effective against T-20 resistant variants. | Contain different functional domains (e.g., pocket-binding domain) and have different primary binding sites in gp41. | nih.gov |
| Maraviroc | CCR5 Co-receptor Antagonist | Significantly improved virological response rates in treatment-experienced patients. Additive antiretroviral effect. | Targets a different step of viral entry (co-receptor binding) than enfuvirtide (membrane fusion), creating a multi-stage blockade. | acs.orgnih.govuq.edu.au |
Design of Fusion Inhibitors with Broader Spectrum Activity (e.g., HIV-2, SIV)
A significant limitation of enfuvirtide is its lack of activity against HIV-2. uq.edu.au This has driven research toward designing new fusion inhibitors with a broader spectrum of activity that includes not only diverse subtypes of HIV-1 but also HIV-2 and Simian Immunodeficiency Virus (SIV), which is crucial for preclinical animal model studies.
The development of lipopeptides—peptide fusion inhibitors modified with a lipid moiety—has been a particularly fruitful area of research. These modifications can enhance the peptide's antiviral potency and pharmacokinetic profile. Novel lipopeptide-based fusion inhibitors, such as LP-50 and LP-51, have demonstrated exceptionally potent and broad inhibitory activity against diverse strains of HIV-1, HIV-2, and SIV, with inhibitory concentrations in the low picomolar range. Current time information in Las Vegas, NV, US. These compounds were engineered by refining the structure of an earlier T-20-based lipopeptide (LP-40) to improve binding stability. Current time information in Las Vegas, NV, US.acs.org Another potent lipopeptide, LP-19, which targets the conserved gp41 pocket, has also shown robust inhibition of HIV-1, HIV-2, and SIV. acs.org
Another innovative approach involves creating bifunctional inhibitors. For example, the inhibitor 2P23-iMab was designed by genetically linking a potent short-peptide fusion inhibitor (2P23) to a single-chain variable fragment of the monoclonal antibody ibalizumab. acs.org This construct targets both the host cell receptor CD4 (via the ibalizumab component) and the viral gp41 protein (via the 2P23 peptide). The resulting molecule exhibited dramatically improved potency and breadth, effectively inhibiting HIV-1, HIV-2, and SIV isolates, including strains resistant to the parental inhibitors. acs.org These next-generation designs, which incorporate elements to enhance binding affinity and target multiple viral species, represent a promising future direction for developing universally effective HIV entry inhibitors.
| Inhibitor | Design Strategy | Spectrum of Activity | Potency | Reference |
|---|---|---|---|---|
| Enfuvirtide (T-20) | CHR-peptide Mimetic | Active against HIV-1 subtypes; Inactive against HIV-2. | Nanomolar range | uq.edu.au |
| LP-50 / LP-51 | T-20-based Lipopeptide | Potent inhibition of HIV-1, HIV-2, and SIV. | Low picomolar range | Current time information in Las Vegas, NV, US. |
| LP-19 | Lipopeptide with M-T Hook Structure | Robust inhibition of HIV-1, HIV-2, and SIV. | Potent | acs.org |
| 2P23-iMab | Bifunctional Inhibitor (Peptide + Antibody Fragment) | Potent inhibition of HIV-1, HIV-2, and SIV, including resistant strains. | Dramatically improved over parental inhibitors | acs.org |
Development of Novel Peptide-Based Antivirals with Enhanced Resistance Barrier
The clinical utility of enfuvirtide is constrained by a relatively low genetic barrier to resistance. Resistance primarily arises from mutations within a 10-amino acid segment (residues 36-45) in the HR1 domain of gp41, which is the binding site for the drug. Current time information in Las Vegas, NV, US. These mutations reduce the binding affinity of enfuvirtide, diminishing its inhibitory effect. Consequently, a major focus of future research is the development of novel peptide-based antivirals that can overcome this resistance and possess a higher intrinsic barrier to its development.
One successful strategy has been to design inhibitors that target different, more conserved regions of gp41. Many next-generation fusion inhibitors, such as sifuvirtide and T-1144, were designed to interact with a highly conserved hydrophobic pocket on the HR1 trimer. nih.govuq.edu.au This pocket is critical for the stability of the six-helix bundle, and inhibitors targeting it, like LP-19, often show potent activity against enfuvirtide-resistant strains because they bypass the common resistance mutations. nih.gov The design of peptides incorporating an "M-T hook" structure has been particularly effective in enhancing binding to this pocket, leading to inhibitors with high genetic barriers to resistance. clinicaltrials.govresearchgate.net
Another approach is the development of peptides that are simply more potent and have more stable helical structures, improving their binding affinity to the HR1 target. Sifuvirtide, for example, was designed by modifying the enfuvirtide sequence to improve stability and antiviral potency, and it has shown effectiveness against enfuvirtide-resistant HIV-1. nih.gov Similarly, the investigational peptide CP32M was designed to be exceptionally potent (at low picomolar levels) against a panel of HIV-1 mutants highly resistant to enfuvirtide. nih.govnih.gov Furthermore, combining first- and next-generation fusion inhibitors, such as enfuvirtide and sifuvirtide, has been shown to be highly effective against resistant strains, suggesting that combination therapy can itself enhance the resistance barrier. nih.gov These innovative design strategies, focusing on novel targets and improved binding mechanics, are crucial for creating durable, resistance-evading peptide antivirals.
Advanced Delivery Systems for Research Applications
A significant hurdle for enfuvirtide and other peptide-based antivirals is their poor pharmacokinetic profile, characterized by a short plasma half-life that necessitates frequent parenteral administration. nih.gov This limitation has driven research into advanced delivery systems designed to improve bioavailability, prolong drug release, and explore alternative routes of administration, such as oral delivery.
Liposomal and Nanoparticle Formulations: Encapsulating enfuvirtide in nanocarriers is a promising strategy to improve its delivery. Liposomes, which are phospholipid vesicles, can serve as scaffolds for entry inhibitors. acs.org Research on dual-loaded liposomes containing both enfuvirtide and protoporphyrin IX showed improved synergistic action against HIV-1 entry compared to the free drugs, likely due to a slow-release effect at the site of viral entry. acs.org Polymeric nanoparticles, particularly those made from poly(lactic-co-glycolic acid) (PLGA), are also being investigated. nih.gov Studies have developed PLGA microparticles that provide a sustained, linear release of enfuvirtide for over two weeks in vitro without compromising its antiviral activity. nih.gov Gold nanoparticles have also been explored as multivalent carriers to enhance the potency of fusion inhibitors. nih.govacs.org
Oral Delivery Research: The ultimate goal for patient convenience is an effective oral formulation. The peptide nature of enfuvirtide makes this challenging due to degradation in the gastrointestinal tract and poor absorption. However, recent groundbreaking research has explored novel oral delivery systems for enfuvirtide using PLGA and alginate. uq.edu.au These formulations were able to sustain the release of enfuvirtide, maintaining detectable levels in the bloodstream of mice for over 24 hours after a single oral dose. uq.edu.au While still in early research stages, these findings open a potential pathway for developing clinically viable oral peptide antivirals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
